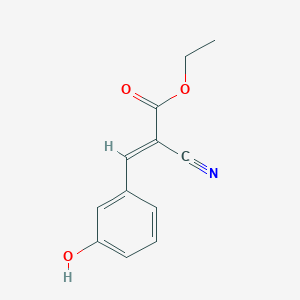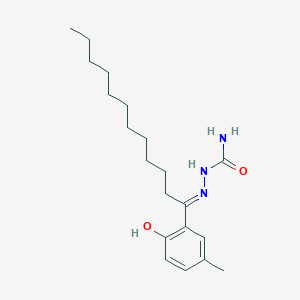
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound with the molecular formula C10H12N2S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde. One common method is as follows:
Starting Materials: Aniline (phenylamine), carbon disulfide (CS2), and formaldehyde (CH2O).
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazine ring to more reduced forms, such as thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom or the nitrogen atoms can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazines depending on the nucleophile used.
Scientific Research Applications
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism by which 5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione exerts its effects is primarily through its interaction with biological molecules. The sulfur and nitrogen atoms in the thiadiazine ring can form strong interactions with metal ions and proteins, potentially disrupting their normal function. This can lead to antimicrobial or antifungal effects by inhibiting essential enzymes or pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,3,5-thiadiazinane-2-thione: Similar structure but with two methyl groups instead of a phenyl group.
3-Phenyl-1,3,5-thiadiazinane-2-thione: Lacks the methyl group at the 5-position.
1,3,5-Thiadiazine-2-thione: Basic structure without any substituents.
Uniqueness
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione is unique due to the presence of both a phenyl and a methyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and proteins .
Properties
CAS No. |
14318-38-8 |
|---|---|
Molecular Formula |
C10H12N2S2 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C10H12N2S2/c1-11-7-12(10(13)14-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
CQRXWKWYGVROAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C(=S)SC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


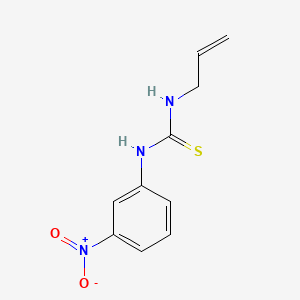
![1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]-](/img/structure/B11998114.png)
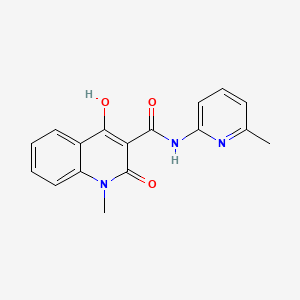

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11998125.png)
![2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate](/img/structure/B11998149.png)

![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)


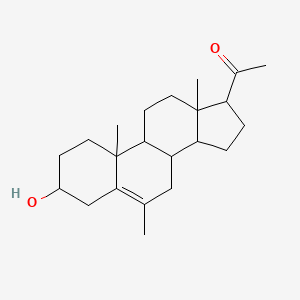
![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)
